3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid
Description
Substituent Effects
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability compared to non-fluorinated derivatives (e.g., 3-pyridin-3-ylpropanoic acid).
- Carboxylic acid moiety : Enables salt formation or esterification, contrasting with amide derivatives like 3-[5-(trifluoromethyl)pyridin-3-yl]propanamide (CID 173626543).
Electronic Properties
Bioisosteric Relationships
- Replacement of the pyridine ring with benzene (e.g., 3-(3-trifluoromethylphenyl)propanoic acid) reduces polarity but alters pharmacokinetic profiles.
The table below summarizes key structural and physicochemical parameters:
| Parameter | This compound | 3-Pyridin-3-ylpropanoic Acid | 3-(3-Trifluoromethylphenyl)propanoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 219.16 | 151.15 | 218.17 |
| LogP (Predicted) | 2.12 | 0.89 | 3.05 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 3 | 3 | 3 |
| Topological Polar Surface Area (Ų) | 50.19 | 50.19 | 37.30 |
Data sourced from .
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7-3-6(4-13-5-7)1-2-8(14)15/h3-5H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGWFHHBRZKFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable propanoic acid derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be replaced by other functional groups through substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-(trifluoromethyl)pyridine
- 5-(trifluoromethyl)-2-pyridinecarboxylic acid
Comparison: 3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid is unique due to the presence of both the trifluoromethyl group and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts .
Biological Activity
3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a trifluoromethyl group attached to a pyridine ring, which is further linked to a propanoic acid moiety. This configuration significantly influences its lipophilicity and biological interactions.
The mechanism of action for this compound involves:
- Interaction with Lipid Membranes : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with various cellular targets.
- Modulation of Biological Pathways : It is believed that this compound can modulate signaling pathways by interacting with specific receptors or enzymes, leading to various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Investigations into its antimicrobial potential have shown promising results, indicating efficacy against certain bacterial strains.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have implications in metabolic regulation and drug development.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Investigate biological activities | Demonstrated potential anti-inflammatory and antimicrobial effects. | |
| Evaluate enzyme inhibition | Showed significant inhibition of target enzymes, suggesting metabolic modulation. | |
| Assess interaction with biomolecules | Identified interactions with lipid membranes and proteins, enhancing biological activity. |
Pharmacological Profiles
The pharmacological profile of this compound suggests a diverse range of potential applications:
- Therapeutic Applications : Due to its anti-inflammatory and antimicrobial properties, it could be explored for treating infections and inflammatory conditions.
- Drug Development : Its unique structure may serve as a scaffold for developing new drugs targeting specific diseases.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid?
Answer:
The synthesis typically involves coupling a trifluoromethylpyridine precursor with a propanoic acid derivative. A common approach includes:
- Step 1: Functionalization of 5-(trifluoromethyl)pyridine via halogenation or cross-coupling (e.g., Suzuki-Miyaura) to introduce a reactive group at the 3-position.
- Step 2: Alkylation or Michael addition to attach the propanoic acid moiety. For example, using acrylate esters followed by hydrolysis to yield the carboxylic acid .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Monitor purity via HPLC or NMR.
Basic: What safety precautions are critical when handling this compound?
Answer:
Based on structurally related trifluoromethylphenyl propanoic acids:
- Hazards: Skin/eye irritation and respiratory sensitization (observed in analogs like 3-(2-Trifluoromethylphenyl)propionic acid) .
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation .
- Storage: Keep in a sealed container at 2–8°C, away from oxidizers and moisture .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Answer:
Discrepancies in NMR or MS data may arise from:
- Tautomerism or dynamic effects: Perform variable-temperature NMR to identify equilibrium states.
- Impurity profiles: Use hyphenated techniques (e.g., LC-MS/MS) to isolate and characterize byproducts.
- Computational validation: Compare experimental IR or NMR shifts with DFT-calculated spectra (software: Gaussian, ORCA) .
- Cross-validation: Confirm crystallinity via X-ray diffraction (as done for 3-[4-(Trifluoromethyl)phenyl]propanoic acid) .
Advanced: What methodologies are suitable for studying its interaction with biological targets?
Answer:
- Enzyme assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes like kinases or proteases.
- Docking studies: Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes, leveraging the trifluoromethyl group’s electronegativity .
- Metabolic stability: Assess in vitro using liver microsomes, monitoring degradation via LC-HRMS .
Basic: How should researchers characterize the compound’s structural integrity?
Answer:
- X-ray crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., inversion dimers observed in analogs) .
- NMR: Assign peaks using , , and -NMR. The trifluoromethyl group shows a characteristic triplet in -NMR .
- Mass spectrometry: Confirm molecular weight via ESI-MS (expected [M-H] ion for CHFNO).
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
- Catalyst screening: Test palladium catalysts (e.g., Pd(PPh)) for coupling efficiency.
- Solvent optimization: Use DMF or THF for solubility, or switch to greener solvents (e.g., cyclopentyl methyl ether).
- Process monitoring: Implement in-line FTIR to track reaction progress and minimize side products .
Basic: What are the compound’s key physicochemical properties?
Answer:
- Melting point: Analogous compounds (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) melt at 287.5–293.5°C .
- Solubility: Likely soluble in DMSO, methanol, and dichloromethane; sparingly soluble in water.
- pKa: Predicted ~4.2 (carboxylic acid) via computational tools (MarvinSketch) .
Advanced: How can computational modeling aid in designing derivatives with enhanced bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
